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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of

Oteseconazole (formerly VT-1161), a highly selective inhibitor, to its target enzyme, fungal

cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase. Oteseconazole

represents a significant advancement in antifungal therapy due to its potent activity against a

broad range of fungal pathogens and its remarkable selectivity for the fungal enzyme over its

human homolog.

Quantitative Binding Affinity Data
Oteseconazole exhibits a high binding affinity for fungal CYP51, which is a key enzyme in the

ergosterol biosynthesis pathway, essential for fungal cell membrane integrity.[1][2][3][4] The

binding is characterized by a strong interaction, leading to potent inhibition of the enzyme's

function. The quantitative data for the binding affinity of Oteseconazole to Candida albicans

CYP51 are summarized in the table below.

Compound
Fungal
Species

Enzyme
Binding
Parameter

Value Reference

Oteseconazol

e (VT-1161)

Candida

albicans

CYP51

(Erg11)

Dissociation

Constant (Kd)
≤39 nM [5][6][7]
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This strong binding affinity is comparable to that of other established azole antifungal agents.[5]

[6] A key differentiator for Oteseconazole is its exceptional selectivity; it does not bind to the

human CYP51 enzyme at concentrations up to 86 μM, demonstrating a selectivity of over

2,000-fold for the fungal target.[5][6][7]

Mechanism of Action and Inhibition
Oteseconazole functions as a potent, non-competitive inhibitor of fungal CYP51.[1] The

mechanism involves the direct coordination of the nitrogen atom in the tetrazole ring of

Oteseconazole with the heme iron atom at the active site of the CYP51 enzyme.[1][8] This

interaction produces a characteristic Type II binding spectrum and effectively blocks the

enzyme's catalytic activity.[5][6]

By inhibiting CYP51, Oteseconazole prevents the 14α-demethylation of lanosterol, a crucial

step in the biosynthesis of ergosterol.[2][4] The depletion of ergosterol and the concurrent

accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell

membrane, leading to the inhibition of fungal growth and, ultimately, cell death.[1][2][4]
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Mechanism of Fungal CYP51 Inhibition by Oteseconazole.

Experimental Protocols
The binding affinity and inhibitory potency of Oteseconazole against fungal CYP51 have been

determined using established biochemical and spectrophotometric methods.
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Expression and Purification of Recombinant Fungal
CYP51

Host System: The gene encoding for fungal CYP51 (e.g., from Candida albicans) is typically

cloned into an expression vector and transformed into Escherichia coli.

Expression: Protein expression is induced, and the cells are harvested.

Purification: The recombinant CYP51 protein is purified to homogeneity using affinity

chromatography, such as Ni²⁺-NTA agarose chromatography.[6]

Spectrophotometric Binding Assay (Type II Spectra)
This assay is used to determine the dissociation constant (Kd) of the inhibitor for the CYP51

enzyme.

Principle: Azole inhibitors, including Oteseconazole, bind to the heme iron of CYP51, causing

a characteristic spectral shift known as a Type II difference spectrum.[6] This shift can be

monitored using a dual-beam spectrophotometer.

Procedure:

A solution of purified fungal CYP51 (typically around 5 µM) is prepared in a suitable buffer.

[6]

The solution is divided equally between two matched cuvettes to establish a baseline.

Small aliquots of a concentrated stock solution of Oteseconazole are incrementally added

to the sample cuvette.

After each addition, the difference spectrum is recorded (typically between 350 and 500

nm).

The change in absorbance (ΔA) between the peak (around 430 nm) and the trough

(around 410 nm) is plotted against the inhibitor concentration.[6]

Data Analysis: The resulting saturation curve is fitted to the Morrison equation for tight-

binding inhibitors to calculate the dissociation constant (Kd).
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Spectrophotometric Binding Assay Workflow
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Workflow for Determining Binding Affinity via Spectrophotometry.

CYP51 Reconstitution Assay (IC50 Determination)
This assay measures the concentration of an inhibitor required to reduce the enzymatic activity

of CYP51 by 50% (IC50).

Principle: The catalytic activity of CYP51 is reconstituted in vitro by providing its substrate

(lanosterol) and a redox partner (NADPH-cytochrome P450 reductase). The conversion of

lanosterol to its demethylated product is then measured in the presence of varying

concentrations of the inhibitor.

Procedure:

A reaction mixture is prepared containing purified fungal CYP51, NADPH-cytochrome

P450 reductase, and the substrate lanosterol in a suitable buffer.[9]

Varying concentrations of Oteseconazole are added to the reaction mixtures.

The reactions are initiated and incubated at a controlled temperature (e.g., 37°C) for a

specific time.

The reaction products are extracted and analyzed, typically by gas chromatography-mass

spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
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Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and

the data are plotted to determine the IC50 value. For tight-binding inhibitors like

Oteseconazole, the IC50 value is often close to half the enzyme concentration used in the

assay.[9]

In summary, Oteseconazole is a highly potent and selective inhibitor of fungal CYP51, with a

strong binding affinity in the nanomolar range. Its mechanism of action, involving the disruption

of the ergosterol biosynthesis pathway, is well-characterized. The experimental protocols

outlined provide robust methods for assessing the binding and inhibitory characteristics of

Oteseconazole and other potential antifungal candidates.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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